(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-nitrophenyl)pent-4-enoic acid
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Overview
Description
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-NITROPHENYL)PENT-4-ENOICACID is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-NITROPHENYL)PENT-4-ENOICACID typically involves the protection of the amino group with a Boc group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-NITROPHENYL)PENT-4-ENOICACID can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using reagents like oxalyl chloride in methanol under mild conditions.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxalyl chloride: Used for the deprotection of the Boc group.
Hydrogen gas and a catalyst: Used for the reduction of the nitro group.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitro group.
Deprotected amines: Formed from the removal of the Boc group.
Scientific Research Applications
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-NITROPHENYL)PENT-4-ENOICACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-NITROPHENYL)PENT-4-ENOICACID involves its interaction with various molecular targets. The Boc group provides protection to the amino group, allowing for selective reactions to occur at other sites on the molecule. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-PHENYLPENT-4-ENOICACID: Similar structure but lacks the nitro group.
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-METHOXYPHENYL)PENT-4-ENOICACID: Similar structure but has a methoxy group instead of a nitro group.
Uniqueness
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(4-NITROPHENYL)PENT-4-ENOICACID is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound for studying specific chemical reactions and developing new applications .
Properties
Molecular Formula |
C16H20N2O6 |
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Molecular Weight |
336.34 g/mol |
IUPAC Name |
(E,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-nitrophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-13(14(19)20)6-4-5-11-7-9-12(10-8-11)18(22)23/h4-5,7-10,13H,6H2,1-3H3,(H,17,21)(H,19,20)/b5-4+/t13-/m0/s1 |
InChI Key |
JAYMZFYKFCIQCK-IHVVCDCBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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